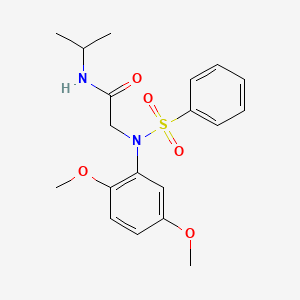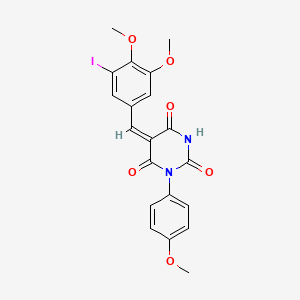![molecular formula C20H26N2O2 B5155064 methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate](/img/structure/B5155064.png)
methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MDMB, and it belongs to the class of benzyl aminoethyl esters. The synthesis method of MDMB involves the reaction of benzoic acid, benzyl chloride, and N,N-dimethylethylenediamine. In
Wissenschaftliche Forschungsanwendungen
MDMB has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry. MDMB has been found to have potent antitumor activity and has been studied for its potential use in cancer therapy. Additionally, MDMB has been found to have antimicrobial activity and has been studied for its potential use in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of MDMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. MDMB has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death. Additionally, MDMB has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects
MDMB has been found to have a range of biochemical and physiological effects. In vitro studies have shown that MDMB has potent antitumor activity against a range of cancer cell lines. Additionally, MDMB has been found to have antimicrobial activity against a range of bacterial strains, including antibiotic-resistant strains. In vivo studies have shown that MDMB has potent antitumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDMB in lab experiments is its potency. MDMB has been found to have potent antitumor and antimicrobial activity, making it an ideal compound for studying these areas of research. Additionally, the synthesis method of MDMB is simple and efficient, making it easy to produce in large quantities. However, one of the limitations of using MDMB in lab experiments is its potential toxicity. MDMB has been found to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of MDMB. One area of research is the development of new cancer therapies based on MDMB. Additionally, further studies are needed to fully understand the mechanism of action of MDMB and its potential applications in other areas of research, such as antimicrobial therapy. Furthermore, studies are needed to evaluate the safety and toxicity of MDMB in vivo and in clinical trials. Overall, the study of MDMB has the potential to lead to the development of new treatments for cancer and infectious diseases.
Synthesemethoden
The synthesis method of MDMB involves the reaction of benzoic acid, benzyl chloride, and N,N-dimethylethylenediamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields MDMB as a white crystalline solid with a high purity level. This synthesis method is simple and efficient, making it an ideal method for the production of MDMB in large quantities.
Eigenschaften
IUPAC Name |
methyl 4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)13-14-22(15-17-7-5-4-6-8-17)16-18-9-11-19(12-10-18)20(23)24-3/h4-12H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUWYJYRVOWJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5155003.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
![N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5155018.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide](/img/structure/B5155026.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5155061.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5155071.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5155076.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5155089.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)